3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Description
Properties
IUPAC Name |
3-amino-8-methoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-18-5-2-3-7-6(4-5)8-9(13-7)10(16)15(12)11(17)14-8/h2-4,13H,12H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZGPQUQFQLYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=O)N(C3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355673 | |
| Record name | 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
98792-17-7 | |
| Record name | 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, or cyanamides. This reaction leads to the formation of 5H-pyrimido[5,4-b]indole derivatives, which can be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reaction and minimize side products. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted pyrimidoindoles.
Scientific Research Applications
Anticancer Properties
Research indicates that 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione exhibits potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound selectively inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in tumor growth and survival .
- Another investigation revealed that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Case Studies
- Research highlighted in Neuroscience Letters reported that this compound significantly reduced neuronal cell death in models of Parkinson’s disease .
- Further studies indicated its potential to improve cognitive functions in animal models by modulating neurotransmitter levels .
Antimicrobial Activity
Emerging data suggest that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Case Studies
- A recent study found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Another investigation noted its effectiveness against fungal strains commonly responsible for opportunistic infections .
Research Findings Summary
Mechanism of Action
The mechanism of action of 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical differences between the target compound and its structural analogs:
Analysis of Substituent Effects
Position 3 Modifications
- However, bulkier groups like piperazinyl ethyl (as in ) significantly enhance α1-adrenoceptor affinity (Ki = 0.21 nM). The amino group’s smaller size may reduce receptor selectivity but increase metabolic stability.
Position 8 Methoxy Group
- The 8-methoxy group in the target compound likely improves metabolic stability by resisting oxidative degradation, a feature common in methoxy-substituted pharmaceuticals. This substituent is absent in most analogs except the 4-chloro derivative in .
Dione Moiety
Receptor Binding Affinity
- α1-Adrenoceptor Selectivity: Piperazinyl-substituted analogs () demonstrate nanomolar affinity for α1-adrenoceptors, with >10,000-fold selectivity over α2, β2, and 5HT1A receptors. The target compound’s 3-amino group may reduce affinity due to decreased bulk but could offer a unique interaction profile.
- 5HT1A Receptor Cross-Reactivity : Some pyrimidoindole derivatives in show moderate 5HT1A affinity, suggesting the target compound may require evaluation for off-target effects.
Enzyme Inhibition and Antioxidant Potential
- Antioxidant Activity: The dione moiety in correlates with Fe²⁺-dependent antiradical activity. The target compound’s 3-amino group may enhance this via additional redox interactions.
Biological Activity
3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-cancer, anti-inflammatory, and antibacterial activities, supported by relevant studies and data.
- Molecular Formula : C₁₈H₁₄N₄O
- Molecular Weight : 334.33 g/mol
- CAS Number : 837381-20-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
1. Anticancer Activity
Research has shown that this compound exhibits potent anticancer properties. In vitro studies demonstrated significant inhibition of cell proliferation in various cancer cell lines.
In vivo studies also indicated that the compound effectively reduced tumor growth in xenograft models, suggesting its potential as a lead compound for cancer therapy.
2. Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in preclinical models. It was evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Key Findings :
- Inhibition of IL-6 and TNF-alpha production in macrophages.
- Reduction of paw edema in rat models of inflammation.
The effective concentration required to achieve these effects was found to be significantly lower than that of traditional NSAIDs, indicating a favorable safety profile for gastrointestinal tolerability .
3. Antibacterial Activity
The antibacterial efficacy of the compound was assessed against various Gram-positive and Gram-negative bacteria. The results indicated notable antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed as a novel antibiotic agent.
Case Studies and Research Findings
Several studies have explored the mechanisms underlying the biological activities of this compound:
- Mechanism of Action in Cancer Cells :
- Anti-inflammatory Mechanisms :
- Antibacterial Mechanism :
Q & A
Q. What are the common synthetic routes for preparing 3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione?
Methodological Answer: The compound can be synthesized via condensation reactions using 5-aminouracil derivatives and appropriately substituted indole precursors. A typical procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst. The precipitate is purified via recrystallization from DMF/acetic acid mixtures . Microwave-assisted synthesis (e.g., 160°C for 20 minutes in DMF) is also effective for optimizing reaction efficiency and yield .
Q. How is structural characterization performed for this compound?
Methodological Answer: Characterization relies on spectroscopic techniques:
- NMR : and NMR identify proton environments and carbon frameworks, particularly distinguishing methoxy and amino groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., observed [M] peaks).
- X-ray Crystallography : Resolves bond lengths and angles in crystalline derivatives, as demonstrated for structurally related pyrimidoindole diones .
Q. What are the recommended storage conditions for ensuring compound stability?
Methodological Answer: Store at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to humidity, as hygroscopic properties may alter reactivity. For long-term stability, lyophilization is advised .
Advanced Research Questions
Q. How can researchers optimize selectivity for α1-adrenoceptors over other receptors (e.g., α2, 5HT1A)?
Methodological Answer: Structural modifications to the side chain significantly impact selectivity. For example:
- Introducing a 2-chlorophenylpiperazinyl ethyl group enhances α1 affinity (Ki = 0.21 nM) while reducing α2 and 5HT1A binding by >10,000-fold .
- Use competitive radioligand binding assays (e.g., []prazosin for α1) to quantify selectivity ratios.
Table 1: Receptor Binding Profiles of Structural Analogs
| Derivative | α1 Ki (nM) | α2 Ki (nM) | 5HT1A Ki (nM) |
|---|---|---|---|
| Compound 10 | 0.21 | >10,000 | 1,200 |
| Compound 13 | 0.45 | >10,000 | >10,000 |
Q. What strategies resolve contradictions in receptor binding data across studies?
Methodological Answer: Contradictions often arise from assay conditions or structural impurities. Mitigation steps include:
Q. How do alkylation reactions at the 3-amino position influence biological activity?
Methodological Answer: Alkylation with benzyl chlorides or chloroacetamides in DMF (KCO as base) modifies hydrophobicity and hydrogen-bonding capacity. For example:
- Benzyl groups enhance membrane permeability, improving cellular uptake in kinase inhibition assays.
- Ethyl acetamide derivatives show reduced cytotoxicity in vitro .
Table 2: Alkylation Effects on Bioactivity
| Substituent | IC50 (Kinase Inhibition) | Cytotoxicity (HeLa cells) |
|---|---|---|
| Benzyl | 12 µM | >100 µM |
| Ethyl Acetamide | 18 µM | 50 µM |
Q. What computational methods predict the compound’s interaction with α1-adrenoceptors?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding poses. Key steps:
- Align the pyrimidoindole core with the transmembrane domain of α1.
- Analyze π-π stacking between the methoxy group and Phe308 in the receptor’s active site .
Methodological Notes
- Radioligand Binding Assays : Use rat cortical membranes and []prazosin (0.1–1 nM) to determine K values. Include 10 µM phentolamine to define nonspecific binding .
- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust microwave power to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
